3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a furan-2-ylmethyl group and a dimethylaminophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution with Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.
Introduction of Dimethylaminophenylamino Group: The final step involves the coupling of the dimethylaminophenylamino group to the pyrrole ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione: shares structural similarities with other pyrrole and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Biological Activity
The compound 3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione , a derivative of pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.
Synthesis and Structural Characteristics
The synthesis of pyrrole derivatives often involves the reaction of 1H-pyrrole-2,5-dione with various amines and aldehydes. The target compound can be synthesized through a multi-step process involving the introduction of the dimethylamino group and furan moiety onto the pyrrole scaffold.
Chemical Structure:
- Molecular Formula: C17H18N4O2
- Molecular Weight: 314.35 g/mol
- SMILES Representation:
CN(C)C(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CO3
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity: Several studies have demonstrated that compounds similar to our target compound inhibit the growth of various cancer cell lines. For instance, derivatives containing pyrrole structures have shown effectiveness against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition values (GI50) in the nanomolar range .
- Antimicrobial Properties: The antimicrobial activity of pyrrole derivatives has been evaluated against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often demonstrate significant inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity or inhibit essential metabolic pathways .
- Anti-inflammatory Effects: Compounds based on the pyrrole structure have also been shown to suppress pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR and VEGFR). These interactions can prevent downstream signaling pathways that promote tumor growth .
- Membrane Interaction: Studies show that certain pyrrole derivatives can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property may contribute to their antimicrobial activity by disrupting bacterial cell membranes .
- Cytokine Modulation: The ability to modulate cytokine production suggests that these compounds may influence immune responses, providing a dual role in both antimicrobial and anti-inflammatory contexts .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrrole derivatives demonstrated that specific modifications to the structure significantly enhanced their antiproliferative effects against colon cancer cell lines. For instance, a derivative with a furan substituent showed an IC50 value of approximately 0.5 µM against HCT-116 cells, indicating strong antitumor potential .
Case Study 2: Antimicrobial Efficacy
In another investigation, several pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups, highlighting the importance of electronic effects on biological activity .
Data Summary
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(furan-2-ylmethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(2)13-7-5-12(6-8-13)18-15-10-16(21)20(17(15)22)11-14-4-3-9-23-14/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMZNNNWZTVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.